alpha-Eleostearic acid

Description

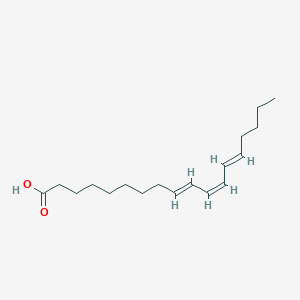

Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E,13E)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-WPOADVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897457 | |

| Record name | alpha-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-23-0 | |

| Record name | α-Eleostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9E,11Z,13E)-9,11,13-octadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ELEOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934U1Q8QHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Eleostearic acid chemical structure and isomers

An In-depth Technical Guide to α-Eleostearic Acid: Structure, Isomers, and Biological Pathways

Introduction

Alpha-eleostearic acid (α-ESA) is a conjugated linolenic acid (CLnA), an isomer of octadecatrienoic acid, characterized by three conjugated double bonds.[1] This unique structure imparts specific chemical properties and significant biological activities, making it a subject of interest for researchers in nutrition, oncology, and drug development. Predominantly found in tung oil and bitter gourd seed oil, α-ESA is distinguished from its non-conjugated isomer, alpha-linolenic acid (ALA), by its metabolic fate and physiological effects.[1] This guide provides a comprehensive technical overview of α-ESA, its primary isomers, its biological mechanisms of action, and relevant experimental protocols.

Chemical Structure and Isomers

Alpha-eleostearic acid is systematically named (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. Its structure consists of an 18-carbon chain with three conjugated double bonds located at the 9th, 11th, and 13th carbon positions. The configuration of these bonds is cis (Z) at the 9th position and trans (E) at the 11th and 13th positions.[1][2][3]

Several geometric isomers of eleostearic acid exist, differing in the cis/trans configuration of their double bonds. The most common isomer besides alpha-eleostearic acid is beta-eleostearic acid (β-ESA), which is the all-trans (9E,11E,13E) isomer.[1] Other naturally occurring conjugated linolenic acids include punicic acid, catalpic acid, and calendic acid, which differ in both the position and geometry of their double bonds.[4]

Caption: Logical relationship between α-eleostearic acid and its key geometric and positional isomers.

Physicochemical Properties and Natural Sources

The quantitative properties of α-eleostearic acid are summarized below. Its high degree of unsaturation is responsible for the drying properties of oils that contain it, such as tung oil.[1]

Table 1: Physicochemical Properties of α-Eleostearic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid | [1][2] |

| Chemical Formula | C₁₈H₃₀O₂ | [1][2][5] |

| Molar Mass | 278.43 g/mol | [1][3] |

| Melting Point | 48 °C (118 °F) |[1] |

Table 2: α-Eleostearic Acid Content in Natural Sources

| Source | α-ESA Percentage of Total Fatty Acids | Reference |

|---|---|---|

| Tung Oil (Vernicia fordii) | ~82% | [1] |

| Bitter Gourd (Momordica charantia) Seed Oil | ~60% |[1][6] |

Biological Activities and Signaling Pathways

α-Eleostearic acid exhibits potent biological activities, primarily related to the induction of cell death in cancer cell lines and its metabolic conversion to other bioactive lipids.

Induction of Apoptosis

α-ESA is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines, including HL60 leukemia and breast cancer cells.[1][7][8] The compound has been shown to inhibit cancer cell proliferation at concentrations between 20 and 80 µmol/L.[7] The mechanism of action involves the intrinsic apoptosis pathway, which is initiated from within the cell, primarily via the mitochondria. Treatment with α-ESA leads to a loss of the mitochondrial membrane potential (Δψm), a key event in early apoptosis. This disruption triggers the release of pro-apoptotic factors, such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG), from the mitochondria into the nucleus, where they contribute to DNA fragmentation and cell death.[7]

Caption: Signaling pathway for α-eleostearic acid-induced intrinsic apoptosis.

Metabolic Conversion to Conjugated Linoleic Acid (CLA)

In vivo, α-eleostearic acid is rapidly metabolized into 9Z,11E-conjugated linoleic acid (9Z,11E-CLA), a bioactive fatty acid with its own distinct physiological effects.[9] This conversion involves a Δ13-saturation reaction, which reduces the double bond at the 13th position. The reaction is enzyme-mediated and NADPH-dependent, occurring primarily in the liver, kidney, and small intestine.[9] This metabolic pathway is significant because it means that some of the biological effects observed after α-ESA consumption may be attributable to its conversion into CLA.[1][9]

Caption: Metabolic conversion pathway of α-eleostearic acid to conjugated linoleic acid in vivo.

Induction of Ferroptosis

In addition to apoptosis, α-eleostearic acid has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8] This activity has been observed in MDA-MB-231 breast cancer cells and can be suppressed by ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and the iron chelator Deferoxamine.[8]

Experimental Protocols

This section details methodologies for the isolation, analysis, and biological assessment of α-eleostearic acid.

Protocol: Isolation of Non-Esterified α-Eleostearic Acid from Tung Oil

This protocol is adapted from methods used for preparing free fatty acids from triglyceride-rich oils.[10]

Methodology:

-

Saponification: Weigh 30 mg of tung oil into a glass test tube. Add 2.5 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH). Blanket the mixture with nitrogen gas, seal the tube, and incubate at 40°C for 90 minutes with occasional vortexing to saponify the triglycerides into fatty acid salts.

-

Extraction of Non-Saponifiables: After cooling to room temperature, add 2.5 mL of deionized water and 5 mL of hexane (B92381). Vortex vigorously for 2 minutes and centrifuge at 500 x g for 5 minutes to separate the layers. Carefully remove and discard the upper hexane layer, which contains non-saponifiable material.

-

Acidification and Fatty Acid Extraction: To the remaining aqueous layer, add 1.5 mL of 6 M hydrochloric acid (HCl) to protonate the fatty acid salts. Add 5 mL of hexane, vortex thoroughly, and centrifuge as in the previous step.

-

Collection: The upper hexane layer now contains the free fatty acids, including α-eleostearic acid. Collect this layer and evaporate the solvent under a stream of nitrogen to obtain the purified fatty acid mixture.

Caption: Experimental workflow for the isolation of α-eleostearic acid from tung oil.

Protocol: Analysis of Apoptosis via Mitochondrial Membrane Potential

This protocol outlines a general method for assessing α-ESA's effect on apoptosis in a cancer cell line, such as MDA-MB-231 human breast cancer cells.[7]

Methodology:

-

Cell Culture and Treatment: Culture MDA-MB-231 cells in appropriate media until they reach approximately 70-80% confluency. Treat the cells with a final concentration of 40 µM α-eleostearic acid (dissolved in a suitable solvent like DMSO) for 48 hours. Include a vehicle-only control group.

-

Staining for Mitochondrial Membrane Potential: After incubation, harvest the cells and wash with PBS. Stain the cells using a lipophilic cationic dye from a commercial kit (e.g., MitoCapture™ Apoptosis Detection Kit). In healthy cells, the dye accumulates in the mitochondria, forming aggregates that fluoresce red. In apoptotic cells with compromised mitochondrial membrane potential, the dye remains in the cytoplasm in its monomeric form and fluoresces green.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Quantify the percentage of apoptotic cells by measuring the shift from red to green fluorescence.

Protocol: In Vitro Conversion of α-ESA to CLA

This protocol is based on studies demonstrating the enzymatic conversion of α-ESA in tissue homogenates.[9]

Methodology:

-

Preparation of Tissue Homogenate: Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors) on ice. Perform subcellular fractionation via ultracentrifugation to isolate the microsomal fraction, which is rich in the required enzymes.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the liver microsomal fraction with a solution of α-eleostearic acid. Add NADPH to a final concentration of 1 mM to serve as the necessary coenzyme. Incubate the mixture at 37°C for 30-60 minutes.

-

Lipid Extraction and Derivatization: Stop the reaction by adding a chloroform/methanol mixture to extract the total lipids. Evaporate the solvent and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like 1M sodium methoxide (B1231860) in methanol.[10]

-

GC-MS Analysis: Analyze the resulting FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of 9Z,11E-CLA produced from the α-ESA substrate.

Conclusion

Alpha-eleostearic acid is a conjugated fatty acid with a well-defined chemical structure and potent, multifaceted biological activities. Its ability to induce apoptosis and ferroptosis in cancer cells makes it a compelling candidate for further investigation in oncology and drug development. Furthermore, its efficient in vivo conversion to conjugated linoleic acid highlights a complex metabolic pathway that warrants consideration when evaluating its physiological effects. The protocols provided herein offer a framework for researchers to isolate, analyze, and further explore the therapeutic potential of this unique natural compound.

References

- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 2. Alpha-Eleostearic acid | C18H30O2 | CID 5281115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds [mdpi.com]

- 5. CAS 506-23-0: α-Eleostearic acid | CymitQuimica [cymitquimica.com]

- 6. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alpha-eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

Unveiling the Natural Reserves of α-Eleostearic Acid: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the primary natural sources of α-eleostearic acid, a conjugated fatty acid of significant interest for its potential therapeutic properties. This document provides in-depth quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its known biological signaling pathways.

Introduction

Alpha-Eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA), has garnered substantial attention within the scientific community for its diverse biological activities, including anti-cancer, anti-obesity, and anti-inflammatory effects. This guide serves as a technical resource, consolidating the current knowledge on the principal natural sources of this promising fatty acid.

Primary Natural Sources of α-Eleostearic Acid

The primary sources of α-eleostearic acid are concentrated in the seed oils of a select number of plant species. The concentration of α-ESA can vary depending on the plant species, cultivar, and extraction method.

Tung Oil (Vernicia fordii)

Tung oil, extracted from the seeds of the tung tree, stands as the most concentrated natural source of α-eleostearic acid.[1][2][3] The oil is renowned for its use as a drying agent in paints and varnishes due to the high degree of unsaturation conferred by its fatty acid profile.

Bitter Gourd Seed Oil (Momordica charantia)

The seeds of the bitter gourd, a widely cultivated vegetable, yield an oil rich in α-eleostearic acid.[1][4][5] This makes bitter gourd seed oil a significant and edible source of this valuable fatty acid.

Pomegranate Seed Oil (Punica granatum)

While pomegranate seed oil is a rich source of conjugated linolenic acids, the predominant isomer is punicic acid.[6][7] However, some studies have reported the presence of α-eleostearic acid in smaller quantities.[7]

Catalpa Seed Oil (Catalpa species)

The seed oils of various Catalpa species are known to contain conjugated fatty acids. The primary conjugated linolenic acid in Catalpa bignonioides seed oil is catalpic acid, an isomer of α-eleostearic acid.[8][9] Some sources suggest the presence of α-eleostearic acid as well, though concentrations may vary.[10]

Quantitative Data Summary

The following table summarizes the reported concentrations of α-eleostearic acid and its isomers in the seed oils of the primary natural sources.

| Plant Source | Scientific Name | α-Eleostearic Acid (% of total fatty acids) | Key Isomers Present | References |

| Tung Tree | Vernicia fordii | 80 - 83.97% | α-Eleostearic acid | [2][3] |

| Bitter Gourd | Momordica charantia | 50 - 65% | α-Eleostearic acid | [1][4] |

| Pomegranate | Punica granatum | Minor amounts | Punicic acid (major), α-Eleostearic acid | [7][11] |

| Catalpa | Catalpa bignonioides | Variable (minor) | Catalpic acid (major), α-Eleostearic acid | [8][9][10] |

Experimental Protocols

Extraction of α-Eleostearic Acid from Plant Seeds

A common and effective method for extracting oil rich in α-eleostearic acid from plant seeds is Soxhlet extraction.

Methodology:

-

Sample Preparation: The seeds are dried to a constant weight and then ground into a fine powder to increase the surface area for solvent interaction.

-

Soxhlet Extraction:

-

A known weight of the ground seed powder is placed in a thimble.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., hexane (B92381) or petroleum ether) is placed in the distillation flask.

-

The apparatus is heated. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensate drips into the thimble containing the seed powder.

-

The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent and extracted oil returning to the distillation flask.

-

This cycle is repeated multiple times to ensure complete extraction of the oil.

-

-

Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.

-

Oil Yield Calculation: The weight of the extracted oil is measured, and the oil yield is calculated as a percentage of the initial seed weight.

Quantification of α-Eleostearic Acid by Gas Chromatography (GC)

The fatty acid composition of the extracted oil, including the concentration of α-eleostearic acid, is determined by gas chromatography after conversion of the fatty acids to their methyl esters (FAMEs).

Methodology:

-

Preparation of Fatty Acid Methyl Esters (FAMEs):

-

A small amount of the extracted oil is saponified with a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[12]

-

The resulting soaps are then esterified by refluxing with a solution of boron trifluoride (BF3) in methanol (B129727) or methanolic HCl.[5][13]

-

The FAMEs are then extracted into an organic solvent such as hexane or heptane.[13]

-

-

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar biscyanopropyl or polyethylene (B3416737) glycol column) is used.[14]

-

Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC.

-

Chromatographic Conditions:

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is programmed to effectively separate the different FAMEs. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure all components elute.[14]

-

Injector and Detector Temperatures: These are set at temperatures high enough to ensure vaporization of the sample and prevent condensation.

-

-

Quantification: The area of each peak in the chromatogram is proportional to the amount of the corresponding fatty acid. The percentage of α-eleostearic acid is calculated by dividing the peak area of its methyl ester by the total peak area of all fatty acids and multiplying by 100.[15]

-

Signaling Pathways and Experimental Workflows

α-Eleostearic acid has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer.

Apoptosis Induction in Cancer Cells

α-ESA is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for its anti-cancer activity.[1][16]

References

- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-eleostearic acid induces autophagy-dependent cell death through targeting AKT/mTOR and ERK1/2 signal together with the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Punicic Acid: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]

- 7. Pomegranate Seed Oil (Punica Granatum L.): A Source of Punicic Acid (Conjugated -Linolenic Acid) [jscimedcentral.com]

- 8. Catalpa seed (Catalpa bignonioides), rich source of conjugated linolenic acid [fsct.modares.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Pomegranate Seed Oil as a Source of Conjugated Linolenic Acid (CLnA) Has No Effect on Atherosclerosis Development but Improves Lipid Profile and Affects the Expression of Lipid Metabolism Genes in apoE/LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 14. GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Eleostearic acid in tung oil and bitter gourd seed

An In-depth Technical Guide to α-Eleostearic Acid in Tung Oil and Bitter Gourd Seed for Researchers and Drug Development Professionals

Introduction

Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA), is a polyunsaturated fatty acid with the chemical structure (9Z,11E,13E)-octadeca-9,11,13-trienoic acid.[1] Its unique conjugated triene system is responsible for the characteristic drying properties of oils rich in this compound and, more significantly, for its potent biological activities.[1] This technical guide provides a comprehensive overview of α-ESA, focusing on its primary natural sources, tung oil and bitter gourd seed oil. It details quantitative data, experimental protocols for extraction and analysis, and the molecular mechanisms underlying its therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural compounds for therapeutic applications.

Quantitative Analysis of α-Eleostearic Acid and Other Fatty Acids

Tung oil, derived from the seeds of the tung tree (Vernicia fordii), is the most concentrated natural source of α-ESA. Bitter gourd (Momordica charantia) seed oil is another significant source, making it a valuable alternative, especially in regions where the plant is widely cultivated.[2][3] The fatty acid composition of these oils can vary, but typically falls within the ranges summarized below.

Table 1: Comparative Fatty Acid Composition of Tung Oil and Bitter Gourd Seed Oil

| Fatty Acid | Chemical Formula | Tung Oil (% of Total Fatty Acids) | Bitter Gourd Seed Oil (% of Total Fatty Acids) |

| α-Eleostearic Acid | C18:3 (9Z,11E,13E) | 70 - 86% [1][3][4][5][6][7] | 50 - 65% [1][2][8][9] |

| Linoleic Acid | C18:2 (n-6) | 6 - 8%[3][4] | 7 - 30%[9] |

| Oleic Acid | C18:1 (n-9) | 4 - 8%[3][4] | 3 - 9%[9] |

| Palmitic Acid | C16:0 | 2 - 6%[3][4] | 2 - 4%[9] |

| Stearic Acid | C18:0 | Not consistently reported | 20 - 35%[9] |

Note: Percentages are approximate and can vary based on the specific cultivar, growing conditions, and extraction method.

Experimental Protocols

Extraction and Purification of α-Eleostearic Acid

a) From Tung Oil (Saponification Method)

This protocol focuses on isolating free fatty acids from the triglyceride-rich tung oil.

-

Saponification: Mix tung oil with an ethanolic solution of potassium hydroxide (B78521) (KOH). Heat the mixture under reflux for 1-2 hours to hydrolyze the triglycerides into glycerol (B35011) and potassium salts of the fatty acids (soaps).

-

Removal of Non-saponifiables: After cooling, dilute the mixture with water and perform a liquid-liquid extraction using a nonpolar solvent like hexane (B92381) or diethyl ether to remove any non-saponifiable materials.

-

Acidification: Acidify the aqueous soap solution with a strong acid (e.g., 6M HCl) to a pH of ~1-2. This protonates the fatty acid salts, converting them into free fatty acids which will precipitate out of the solution.

-

Isolation: Extract the free fatty acids using a nonpolar solvent (e.g., hexane).

-

Washing and Drying: Wash the organic layer with distilled water to remove residual acid and salts. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the mixed free fatty acids.

-

Purification (Cryogenic Crystallization): For higher purity, dissolve the fatty acid mixture in an organic solvent and cool to temperatures between -20°C and -70°C.[10] The less soluble saturated and monounsaturated fatty acids will crystallize and can be removed by filtration, enriching the α-ESA in the filtrate. This process can yield α-ESA with a purity of 90-95%.[10]

b) From Bitter Gourd Seeds (Solvent Extraction)

-

Sample Preparation: Clean and dry bitter gourd seeds at a temperature below 60°C to prevent degradation of the fatty acids.[10] Grind the dried seeds into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Soxhlet Extraction: Place the ground seed powder in a thimble and extract with a solvent like hexane for 6-8 hours. This method provides a high yield.[11]

-

Cold Pressing: For a solvent-free approach, use a mechanical screw press to extract the oil directly from the seeds.[10]

-

Advanced Methods: Techniques like Ultrasound-Assisted Extraction (USAE) or Microwave-Assisted Extraction (MWAE) can be employed to improve yield and reduce extraction time.[12][13]

-

-

Refining: The crude oil can be refined through degumming, deacidification, decolorization, and deodorization to remove impurities.[10]

-

Isolation and Purification: Follow steps 1a (saponification) through 1f (purification) as described for tung oil to isolate and purify α-ESA from the extracted bitter gourd seed oil.

Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

-

Derivatization (FAMEs Preparation): Convert the fatty acids in the oil or extract into their more volatile Fatty Acid Methyl Esters (FAMEs). This is typically done by transesterification using 1M sodium methoxide (B1231860) in methanol.[14]

-

GC-MS Analysis: Inject the FAMEs solution into a GC equipped with a polar capillary column (e.g., SP-2560). The oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.[14]

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the relative percentage of each fatty acid by integrating the peak areas in the chromatogram.[3]

-

Spectroscopic Analysis: Further structural confirmation can be achieved using Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.[15]

In Vitro Assays for Biological Activity

Assessing Anti-Cancer Effects on Breast Cancer Cell Lines (e.g., MDA-MB-231, SKBR3)

-

Cell Culture: Culture human breast cancer cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of purified α-ESA (e.g., 20 to 80 µmol/L) for 24-72 hours.[2][16]

-

Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

-

-

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining):

-

Treat cells with α-ESA (e.g., 40 µmol/L for 48 hours) as described above.[2][8]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.

-

-

Western Blot Analysis for Protein Expression:

-

Treat cells with α-ESA and prepare total cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., HER2, p-Akt, Akt, Bcl-2, Bax, PTEN) and a loading control (e.g., β-actin).[16]

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key signaling pathways modulated by α-ESA.

Caption: Workflow for α-ESA extraction, analysis, and evaluation.

Caption: Pro-apoptotic signaling pathways activated by α-ESA.

Biological Activity and Mechanisms of Action

α-Eleostearic acid has demonstrated significant anti-neoplastic properties across various cancer cell lines, including breast, colon, and leukemia.[1][2][17] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of multiple signaling pathways.

-

Induction of Apoptosis: α-ESA triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It causes a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria into the nucleus.[2][8] Studies show that α-ESA upregulates the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[16][18] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial apoptotic cascade, which culminates in the activation of executioner caspases like caspase-3.[17][18]

-

Cell Cycle Arrest: Treatment with α-ESA has been shown to cause cell cycle arrest, particularly at the G2/M phase.[2][8][18] This is often mediated by the upregulation of cell cycle inhibitors like p21, a downstream target of the tumor suppressor p53.[18][19] By halting cell cycle progression, α-ESA prevents cancer cells from proliferating.

-

Modulation of Key Signaling Pathways:

-

HER2/HER3 Pathway: In HER2-overexpressing breast cancer cells, α-ESA has been found to reduce the expression of HER2/HER3 proteins.[16] This leads to the inhibition of downstream pro-survival signaling.

-

PI3K/Akt Pathway: α-ESA can activate the tumor suppressor PTEN, which in turn dephosphorylates and inactivates Akt, a central kinase in a major cell survival pathway.[16] Inactivation of Akt prevents the phosphorylation of downstream targets like BAD and GSK-3β, thereby promoting apoptosis.[16]

-

PPARγ Activation: α-ESA is considered a PPARγ (peroxisome proliferator-activated receptor-gamma) agonist.[18][19] Activation of PPARγ in cancer cells is linked to the induction of apoptosis and inhibition of proliferation.[18][19]

-

-

Oxidation-Dependent Mechanism: The anti-cancer effects of α-ESA are linked to its ability to induce lipid peroxidation and oxidative stress within cancer cells.[2][8][17] The presence of antioxidants, such as α-tocopherol, has been shown to abrogate the apoptosis-inducing effects of α-ESA, highlighting the critical role of an oxidation-dependent mechanism.[2][8][17]

Conclusion and Future Perspectives

Alpha-eleostearic acid, readily available from tung and bitter gourd seed oils, is a promising natural compound with potent anti-cancer properties. Its ability to selectively induce apoptosis and cell cycle arrest in tumor cells through multiple signaling pathways makes it an attractive candidate for further investigation in drug development. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of α-ESA. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of novel delivery systems to enhance its bioavailability and therapeutic index for potential clinical applications.

References

- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Tung Oil-Based Production of High 3-Hydroxyhexanoate-Containing Terpolymer Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) Using Engineered Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. natureinbottle.com [natureinbottle.com]

- 10. CN101429113B - Method for extracting and producing alpha-eleostearic acid, its salt and ester from balsam pear - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Extraction kinetics and quality evaluation of oil extracted from bitter gourd (Momardica charantia L.) seeds using emergent technologies [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 15. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]

- 16. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of α-Eleostearic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid isomer, is a valuable fatty acid with significant industrial and potential therapeutic applications. Found in high concentrations in the seeds of a few plant species, its unique conjugated double bond system confers properties desirable for producing drying oils, polymers, and coatings. Furthermore, emerging research has highlighted its potential anti-cancer, anti-inflammatory, and anti-obesity properties, making it a compound of interest for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the biosynthesis of α-eleostearic acid in plants, focusing on the core metabolic pathways, key enzymatic players, and methodologies for its study and production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

The Biosynthetic Pathway of α-Eleostearic Acid

The biosynthesis of α-eleostearic acid is a specialized metabolic pathway that occurs in the endoplasmic reticulum (ER) of seed cells in specific plant species. The primary precursor for α-ESA is linoleic acid (18:2Δ⁹ᶜ,¹²ᶜ), which is first synthesized from oleic acid (18:1Δ⁹ᶜ) by the action of a conventional fatty acid desaturase 2 (FAD2) enzyme. The key step in α-ESA formation is the conversion of linoleic acid into α-eleostearic acid (18:3Δ⁹ᶜ,¹¹ᵗ,¹³ᵗ) by a specialized FAD2-like enzyme known as a fatty acid conjugase (FADX). This conversion takes place while the linoleic acid molecule is esterified to phosphatidylcholine (PC), a major phospholipid component of the ER membrane.[1][2][3]

The newly synthesized α-eleostearic acid is then channeled from phosphatidylcholine into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds. The precise mechanism of this transfer is an area of active research but is thought to involve phospholipid:diacylglycerol acyltransferases (PDAT) and/or the release of α-ESA into the acyl-CoA pool for incorporation into TAGs by acyl-CoA:diacylglycerol acyltransferase (DGAT).[1]

Key Enzymes in α-Eleostearic Acid Biosynthesis

Two primary enzymes are crucial for the production of α-eleostearic acid:

-

Fatty Acid Desaturase 2 (FAD2): This is a conventional desaturase enzyme located in the endoplasmic reticulum. It catalyzes the introduction of a cis double bond at the Δ12 position of oleic acid (esterified to PC) to form linoleic acid. FAD2 is a common enzyme in many plant species and is not unique to those that produce conjugated fatty acids.[4][5]

-

Fatty Acid Conjugase (FADX): This is a divergent and specialized FAD2-like enzyme. It acts on linoleic acid (esterified to PC) and introduces a conjugated double bond system. Specifically, it converts the cis-Δ¹² double bond into a trans,trans-Δ¹¹,¹³ conjugated system, resulting in the formation of α-eleostearic acid.[3] FADX enzymes have been isolated and characterized from species such as tung (Vernicia fordii) and bitter melon (Momordica charantia).[1][3] Interestingly, some FADX enzymes have been shown to be bifunctional, exhibiting both conjugase and desaturase activities.[3]

Quantitative Data Summary

The accumulation of α-eleostearic acid varies significantly among different plant species and in transgenic organisms. The following tables summarize the quantitative data on α-ESA content.

Table 1: α-Eleostearic Acid Content in Natural Producer Plants

| Plant Species | Common Name | Tissue | α-Eleostearic Acid (% of total fatty acids) | Reference(s) |

| Vernicia fordii | Tung Tree | Seed Oil | 70.66 - 83.31 | [6][7][8] |

| Momordica charantia | Bitter Melon | Seed Oil | ~52.82 - 65 | [1][9][10] |

| Impatiens spp. | Impatiens | Seed Oil | 0.0 - 3.21 | [11] |

Table 2: α-Eleostearic Acid Production in Transgenic Plants

| Host Plant | Transgene(s) | α-Eleostearic Acid (% of total seed oil) | Reference(s) |

| Arabidopsis thaliana | M. charantia FADX | ~10 | [11] |

| Arabidopsis thaliana | Mutagenized M. charantia FADX | ~20 | [11] |

| Brassica napus | P. granatum FADX | up to 2.5 | [1] |

| Arabidopsis thaliana | P. granatum FADX and FAD2 | up to 21 | [1] |

| Brassica napus | P. granatum FADX and FAD2 | up to 11 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of α-eleostearic acid biosynthesis.

Heterologous Expression of FADX in Saccharomyces cerevisiae

The functional characterization of FADX is often performed by heterologous expression in a non-native host like yeast, which does not naturally produce conjugated fatty acids.

Protocol:

-

Vector Construction: The full-length coding sequence of the plant FADX gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).

-

Yeast Transformation: The resulting plasmid is transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

-

Yeast Culture and Induction:

-

Transformed yeast cells are grown in a selective medium lacking uracil (B121893) and containing glucose.

-

For induction of FADX expression, cells are transferred to a medium containing galactose.

-

The medium is supplemented with the precursor fatty acid, linoleic acid, to serve as the substrate for FADX.

-

-

Lipid Extraction and Analysis: After a period of induction, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the presence of α-eleostearic acid.[3]

Isolation of Microsomal Fractions from Plant Seeds

To study the enzymatic activity of FAD2 and FADX in their native membrane environment, microsomal fractions are isolated from developing seeds.

Protocol:

-

Homogenization: Developing seeds are homogenized in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Differential Centrifugation:

-

Resuspension: The microsomal pellet is resuspended in a suitable buffer for subsequent enzyme assays or protein analysis.

In Vitro Fatty Acid Conjugase (FADX) Activity Assay

This assay measures the conversion of linoleic acid to α-eleostearic acid by the FADX enzyme in isolated microsomes.

Protocol:

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing:

-

Isolated microsomal fraction

-

A suitable substrate, such as [¹⁴C]-linoleoyl-CoA or linoleoyl-PC

-

A reducing agent, typically NADH or NADPH

-

Other necessary cofactors like ATP and Coenzyme A to facilitate the incorporation of the fatty acid into PC.

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a specific duration.

-

Reaction Termination and Lipid Extraction: The reaction is stopped, and total lipids are extracted using a method such as the Bligh and Dyer procedure.

-

Analysis: The lipid extract is then analyzed to quantify the amount of α-eleostearic acid produced. This can be achieved by:

-

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the fatty acid methyl esters, followed by scintillation counting to quantify the radiolabeled product.

-

Gas chromatography-mass spectrometry (GC-MS) to identify and quantify the α-eleostearic acid peak.

-

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the fatty acid composition of a sample.

Protocol:

-

Lipid Extraction: Total lipids are extracted from the plant tissue or yeast cells using a solvent mixture, typically chloroform:methanol.[6]

-

Transesterification: The fatty acids in the lipid extract are converted to their corresponding fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.[8]

-

GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their chain length, degree of unsaturation, and boiling point. The separated FAMEs then enter a mass spectrometer, which generates a mass spectrum for each compound, allowing for its identification by comparison to known standards and spectral libraries. Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.[6]

Conclusion and Future Perspectives

The biosynthesis of α-eleostearic acid in plants is a fascinating example of specialized metabolism with significant potential for industrial and therapeutic applications. While the core pathway and key enzymes have been elucidated, further research is needed to fully understand the regulation of this pathway and the mechanisms of α-ESA transport and accumulation in TAGs. The development of more efficient strategies for the genetic engineering of high α-ESA content in oilseed crops remains a key objective. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance our understanding and utilization of this valuable plant-derived fatty acid.

References

- 1. static.igem.org [static.igem.org]

- 2. idtdna.com [idtdna.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. hort [journals.ashs.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the Essential Oil Composition of Selected Impatiens Species and Its Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Eleostearic Acid: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid found in high concentrations in bitter melon seed oil, has emerged as a promising natural compound with potent anti-tumor activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which α-ESA exerts its anticancer effects. It details the induction of apoptosis via both oxidation-dependent and -independent pathways, the instigation of cell cycle arrest, and the modulation of key oncogenic signaling cascades. This document serves as a comprehensive resource, summarizing quantitative data, outlining experimental protocols, and visualizing complex biological processes to facilitate further research and drug development efforts in oncology.

Core Mechanisms of Action

Alpha-eleostearic acid's anticancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and the generation of reactive oxygen species (ROS). These mechanisms are not mutually exclusive and often involve crosstalk between various signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. α-ESA has been shown to be a potent inducer of apoptosis in various cancer cell lines, particularly in breast cancer.[1][2] The apoptotic cascade is initiated through several interconnected pathways.

1.1.1. Oxidation-Dependent Apoptosis

A primary mechanism of α-ESA-induced apoptosis is through an oxidation-dependent process.[1] Treatment of cancer cells with α-ESA leads to lipid peroxidation, a process that generates reactive oxygen species (ROS).[1] High levels of ROS create an oxidative burst, leading to cellular damage and triggering apoptosis.[1] This is supported by findings that the antioxidant α-tocotrienol can abrogate the growth inhibition and apoptotic effects of α-ESA.[1]

1.1.2. Intrinsic (Mitochondrial) Apoptosis Pathway

α-ESA activates the intrinsic apoptosis pathway, which is centered around the mitochondria.[1] Key events in this pathway include:

-

Loss of Mitochondrial Membrane Potential (Δψm): α-ESA treatment causes a disruption of the mitochondrial membrane potential.[1]

-

Translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG): Following the loss of Δψm, AIF and EndoG are translocated from the mitochondria to the nucleus, where they contribute to DNA fragmentation and cell death in a caspase-independent manner.[1]

-

Modulation of Bcl-2 Family Proteins: α-ESA upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

Cell Cycle Arrest

In addition to inducing apoptosis, α-ESA inhibits cancer cell proliferation by causing cell cycle arrest.[1][2][4] Studies have demonstrated that α-ESA can induce a G2/M phase block in the cell cycle.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby halting their replication. The upregulation of p53 and p21 has been observed in α-ESA-treated cells, which are key regulators of cell cycle progression and can initiate apoptosis.[2][3]

Modulation of Key Signaling Pathways

α-ESA exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PPARγ Activation and ERK1/2 Inhibition

Alpha-eleostearic acid acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[2][3] Activation of PPARγ is associated with the inhibition of cancer cell growth. Furthermore, α-ESA treatment leads to the attenuation of the phosphorylation state of ERK1/2 (Extracellular signal-regulated kinases 1/2), which are components of the MAPK (Mitogen-activated protein kinase) signaling pathway that promotes cell proliferation and survival.[3] The nuclear translocation of PPARγ induced by α-ESA is positively correlated with the inhibition of ERK1/2 activation.[3]

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. α-ESA has been shown to inhibit this pathway.[4][5] This inhibition is mediated, at least in part, by the increased expression of phosphorylated PTEN (Phosphatase and tensin homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[4][5] Downstream effects of Akt inactivation include:

-

Reduced phosphorylation of GSK-3β (Glycogen synthase kinase-3β): This leads to the inhibition of survival pathways.[4][5]

-

Reduced phosphorylation of BAD (Bcl-2-associated death promoter): This promotes apoptosis.[4][5]

-

Decreased expression of the anti-apoptotic protein Bcl-2. [4]

Downregulation of HER2/HER3 Signaling

In breast cancer cells that overexpress Human Epidermal Growth Factor Receptor 2 (HER2), α-ESA has been shown to reduce the protein expression of the HER2/HER3 heterodimer.[4][5] This reduction contributes to the inhibition of downstream signaling pathways, including the PI3K/Akt pathway, thereby suppressing cell growth and inducing apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of α-eleostearic acid on cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| MDA-MB-231 (ER-) | Breast Cancer | ~40 | 48 | Proliferation | [1] |

| MDA-ERα7 (ER+) | Breast Cancer | ~40 | 48 | Proliferation | [1] |

| SKBR3 | Breast Cancer | <40 | 48 | MTT | [4] |

| T47D | Breast Cancer | >40 | 48 | MTT | [4] |

| MCF-7 | Breast Cancer | Not specified | - | - | [2][3] |

| HL60 | Leukemia | <20 | 24 | Growth Inhibition | [6] |

| HT29 | Colon Carcinoma | <40 | 24 | Growth Inhibition | [6] |

Table 1: IC50 Values of α-Eleostearic Acid in Various Cancer Cell Lines.

| Cell Line | α-ESA Concentration (µM) | Apoptosis (%) | Exposure Time (h) | Reference |

| MDA-ERα7 | 40 | ~82 | 48 | [1] |

| MDA-MB-231 | 40 | ~89 | 48 | [1] |

Table 2: Apoptosis Induction by α-Eleostearic Acid in Breast Cancer Cells.

| Cell Line | α-ESA Concentration (µM) | Cell Cycle Phase Arrest | Reference |

| MDA-MB-231 | Not specified | G2/M | [1] |

| MDA-ERα7 | Not specified | G2/M | [1] |

| SKBR3 | Not specified | G0/G1 and G2/M | [4] |

| T47D | Not specified | G0/G1 and G2/M | [4] |

| Human Breast Cancer Cells | Not specified | G2/M | [2] |

Table 3: Cell Cycle Arrest Induced by α-Eleostearic Acid.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of α-eleostearic acid.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of α-ESA for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

-

EdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

-

Treat cells with α-ESA.

-

Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Detect the incorporated EdU using a fluorescent azide (B81097) that binds to the ethynyl (B1212043) group of EdU (click chemistry).

-

Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Harvest cells after treatment with α-ESA.

-

Wash the cells with PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Mitochondrial Membrane Potential (Δψm) Assay: This assay uses fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential.

-

Treat cells with α-ESA.

-

Incubate the cells with the JC-1 dye. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains as monomers and fluoresces green.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of Δψm.

-

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by α-ESA.

-

Lyse α-ESA-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p-ERK, Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: α-ESA induced apoptosis pathway.

Caption: Modulation of key signaling pathways by α-ESA.

Caption: Experimental workflow for Western Blotting.

Conclusion and Future Directions

Alpha-eleostearic acid demonstrates significant potential as a therapeutic agent for cancer treatment through its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways. The convergence of its effects on ROS production, the intrinsic apoptotic pathway, and the PPARγ, ERK, and PI3K/Akt signaling cascades highlights a complex and potent anticancer profile.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the efficacy and safety of α-ESA in animal models of various cancers.

-

Combination therapies: To investigate the synergistic effects of α-ESA with conventional chemotherapeutic agents or other targeted therapies.

-

Bioavailability and formulation: To develop effective delivery systems to enhance the bioavailability and targeted delivery of α-ESA to tumor tissues.

-

Exploration in other cancers: To broaden the investigation of α-ESA's anticancer activity beyond breast cancer to other malignancies.

This technical guide provides a solid foundation for understanding the multifaceted mechanism of action of α-eleostearic acid, paving the way for its further development as a novel anticancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Biological Activities of α-Eleostearic Acid: A Technical Guide

Introduction

Alpha-eleostearic acid (α-ESA) is a conjugated linolenic acid found in high concentrations in the seeds of certain plants, notably the bitter melon (Momordica charantia) and tung tree (Vernicia fordii). As a C18:3 fatty acid with a conjugated triene system (9Z, 11E, 13E), its unique chemical structure confers a range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of α-ESA's effects, with a primary focus on its well-documented anticancer properties and a brief discussion on its antioxidant activities. It is important to note that while research into other potential health benefits is ongoing, there is currently a limited body of scientific literature available regarding the direct anti-obesity effects of α-eleostearic acid.

Anticancer Activities of α-Eleostearic Acid

α-Eleostearic acid has demonstrated potent anticancer effects in a variety of preclinical models, including breast, colon, and leukemia cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest, mediated through the modulation of key signaling pathways.

Induction of Apoptosis

A hallmark of α-ESA's anticancer activity is its ability to induce apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic and extrinsic pathways, characterized by cellular and nuclear fragmentation, and the activation of specific enzymatic cascades.

Quantitative Data on α-ESA-Induced Apoptosis:

| Cell Line | Concentration of α-ESA | Treatment Duration | Apoptosis Percentage | Citation |

| MDA-MB-231 (ER-) | 40 µM | 48 hours | 70-90% | [1] |

| MDA-ERα7 (ER+) | 40 µM | 48 hours | 70-90% | [1] |

| HL60 (Leukemia) | 20 µM | Not Specified | Apoptosis Induced | [2] |

Experimental Protocol: Annexin V & Propidium Iodide (PI) Assay for Apoptosis Detection

This protocol outlines a common method to quantify apoptosis in cancer cells treated with α-ESA.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MDA-MB-231) in appropriate media and conditions until they reach approximately 70-80% confluency.

-

Treat the cells with varying concentrations of α-ESA (e.g., 20 µM, 40 µM) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Following treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excitation for FITC is typically at 488 nm and emission is detected at ~530 nm. PI is excited at 488 nm and its emission is detected at >670 nm.

-

The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Induction of Cell Cycle Arrest

α-ESA has been shown to halt the progression of the cell cycle in cancer cells, preventing their proliferation. This arrest typically occurs at the G2/M phase.

Quantitative Data on α-ESA-Induced Cell Cycle Arrest:

| Cell Line | Concentration of α-ESA | Treatment Duration | Cell Cycle Phase Arrest | Citation |

| Human Breast Cancer Cells | Not Specified | Not Specified | G2/M Phase | [3] |

| MDA-MB-231 (ER-) | 40 µM | 48 hours | G2/M Phase | [4] |

| MDA-ERα7 (ER+) | 40 µM | 48 hours | G2/M Phase | [4] |

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment:

-

Culture and treat cancer cells with α-ESA as described in the apoptosis protocol.

-

-

Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of the cell population in each phase.

-

Modulation of Signaling Pathways

The anticancer effects of α-ESA are mediated by its interaction with several key signaling pathways that regulate cell growth, survival, and death.

α-Eleostearic acid is a known agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer.[5][6] Activation of PPARγ by α-ESA in cancer cells can lead to the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5]

In breast cancer cells, particularly those overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), α-ESA has been shown to reduce the expression of HER2 and its dimerization partner HER3.[7] This leads to the inhibition of the downstream Akt signaling pathway, a key regulator of cell survival. The inactivation of Akt results in reduced phosphorylation of pro-survival proteins and ultimately promotes apoptosis.

Experimental Protocol: Western Blot Analysis of Protein Expression

This protocol is used to detect changes in the expression levels of proteins in the PPARγ and HER2/Akt pathways following α-ESA treatment.

-

Cell Culture and Protein Extraction:

-

Culture and treat cancer cells with α-ESA as previously described.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PPARγ, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Antioxidant and Other Activities

α-Eleostearic acid has also been reported to possess antioxidant properties.[8] Its conjugated double bond system is thought to contribute to its ability to scavenge free radicals. However, it's noteworthy that some of its anticancer effects are believed to be mediated through an oxidation-dependent mechanism, suggesting a pro-oxidant role in the context of cancer cells.[1] Further research is needed to fully elucidate the dual antioxidant and pro-oxidant nature of α-ESA.

Anti-Obesity Activities: A Note on the Current State of Research

While some sources briefly mention that α-eleostearic acid can induce programmed cell death in fat cells, there is a significant lack of in-depth scientific studies and clinical trials specifically investigating the anti-obesity effects of α-ESA in animal models or humans.[2] Much of the available literature on fatty acids and obesity focuses on other compounds such as conjugated linoleic acid (CLA) and alpha-lipoic acid. Therefore, a comprehensive understanding of α-ESA's role in weight management, adipocyte differentiation, and lipid metabolism remains to be established.

α-Eleostearic acid is a bioactive fatty acid with well-documented and potent anticancer properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways like PPARγ and HER2/Akt makes it a promising candidate for further investigation in cancer therapy and prevention. While it also exhibits antioxidant properties, its role in other health aspects, particularly obesity, is not yet well-defined and requires more rigorous scientific exploration. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this unique natural compound.

References

- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 3. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of α-eleostearic acid on asolectin liposomes dynamics: relevance to its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Eleostearic Acid: A Natural Agonist of PPARγ

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation.[1][2] The discovery of natural and synthetic ligands that modulate PPARγ activity has opened new avenues for therapeutic interventions in a range of diseases, including type 2 diabetes, inflammatory bowel disease (IBD), and cancer.[1][3] Among the natural ligands, α-Eleostearic acid (α-ESA), a conjugated linolenic acid found in certain plant oils, has emerged as a promising PPARγ agonist.[1] This technical guide provides a comprehensive overview of α-ESA's interaction with PPARγ, detailing its mechanism of action, quantitative activation data, and the experimental protocols used to elucidate its function.

Mechanism of Action: α-Eleostearic Acid as a PPARγ Agonist

α-Eleostearic acid (α-ESA) has been identified as a natural agonist of PPARγ through a combination of computational modeling and experimental validation.[1] As a PPARγ agonist, α-ESA binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the PPARγ protein, leading to the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the retinoid X receptor (RXR). This activated PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes, including the suppression of inflammatory responses and the regulation of cell growth and differentiation.[1][3] For instance, the anti-inflammatory effects of α-ESA in experimental models of inflammatory bowel disease have been attributed to its PPARγ-dependent activity.[1][4] Furthermore, α-ESA has been shown to suppress the proliferation of breast cancer cells through the activation of PPARγ.[3]

Quantitative Data on α-Eleostearic Acid's PPARγ Agonist Activity

The agonist activity of α-Eleostearic acid on PPARγ has been quantified using various in vitro assays. The following tables summarize the key findings from a seminal study in the field.

Table 1: Ligand-Binding Affinity of α-Eleostearic Acid for PPARγ

| Ligand | Assay Type | Parameter | Value | Reference |

| α-Eleostearic Acid | Competitive Ligand-Binding Assay | IC50 | ~10⁻⁵ M | [5] |

| Rosiglitazone (Positive Control) | Competitive Ligand-Binding Assay | IC50 | ~10⁻⁷ M | [5] |

Note: The IC50 value for α-Eleostearic Acid is an estimation based on the graphical data presented in the cited study. It represents the concentration of the ligand that displaces 50% of a fluorescently labeled ligand from the PPARγ ligand-binding domain.

Table 2: PPARγ Transcriptional Activation by α-Eleostearic Acid

| Ligand Concentration | Mean Relative Luciferase Activity (Fold Activation) | Standard Deviation | Reference |

| 10⁻⁸ M | ~1.5 | ~0.2 | [5] |

| 10⁻⁷ M | ~2.0 | ~0.3 | [5] |

| 10⁻⁶ M | ~2.5 | ~0.4 | [5] |

| 10⁻⁵ M | ~3.0 | ~0.5 | [5] |

| 1 µM Rosiglitazone (Positive Control) | ~4.5 | ~0.5 | [5] |

Note: The data represents the fold activation of a luciferase reporter gene under the control of a PPRE in response to treatment with α-Eleostearic Acid or Rosiglitazone. The values are estimations based on the graphical data presented in the cited study.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway Activated by α-Eleostearic Acid

The following diagram illustrates the signaling cascade initiated by the binding of α-Eleostearic acid to PPARγ.

Experimental Workflow: Assessing PPARγ Agonism

The diagram below outlines a typical experimental workflow to determine the PPARγ agonist activity of a test compound like α-Eleostearic acid.

Experimental Protocols

Competitive Ligand-Binding Assay

This assay quantifies the ability of a test compound to displace a known fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

-

Materials:

-

Recombinant human PPARγ-LBD

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

-

Test compound (α-Eleostearic acid)

-

Positive control (e.g., Rosiglitazone)

-

Assay buffer (e.g., phosphate-buffered saline)

-

384-well black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound (α-ESA) and the positive control (Rosiglitazone) in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled PPARγ ligand and the recombinant PPARγ-LBD to each well.

-

Add the serially diluted test compound or positive control to the respective wells. Include wells with only the fluorescent ligand and LBD (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activation of PPARγ by a test compound.

-

Materials:

-

Mammalian cell line (e.g., HEK293T, Cos-7)

-

Expression vector for human PPARγ

-

Luciferase reporter vector containing a PPRE upstream of the luciferase gene

-

Transfection reagent

-